REACTION_CXSMILES
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FC(F)(F)[C:3]1[CH:4]=[C:5]([C:9]2[C:10]3[N:11]([N:15]=[C:16]([NH2:18])[N:17]=3)[CH:12]=[CH:13][CH:14]=2)[CH:6]=[CH:7][CH:8]=1.[CH3:21][O:22]C1C=CC(B(O)O)=CC=1>>[CH3:21][O:22][C:8]1[CH:7]=[CH:6][C:5]([C:9]2[C:10]3[N:11]([N:15]=[C:16]([NH2:18])[N:17]=3)[CH:12]=[CH:13][CH:14]=2)=[CH:4][CH:3]=1
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
|
FC(C=1C=C(C=CC1)C=1C=2N(C=CC1)N=C(N2)N)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
COC1=CC=C(C=C1)B(O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)C=1C=2N(C=CC1)N=C(N2)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |